Cas no 82875-67-0 (1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propan-2-amine hydrochloride)

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propan-2-amine hydrochloride structure
82875-67-0 structure
Product name:1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propan-2-amine hydrochloride
CAS No:82875-67-0
MF:C15H21N.HCl
MW:251.79488
CID:1808014
PubChem ID:3068085

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propan-2-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • VUFB-12265
    • 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propan-2-amine hydrochloride
    • 1,2,3,5,6,7-Hexahydro-alpha-methyl-s-indacene-4-ethanamine hydrochloride
    • DTXSID801002988
    • 1-(s-Hydrindacen-4-yl)-2-propylamine hydrochloride
    • s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha-methyl-, hydrochloride
    • 82875-67-0
    • 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)propan-2-amine--hydrogen chloride (1/1)
    • Inchi: InChI=1S/C15H21N.ClH/c1-10(16)8-15-13-6-2-4-11(13)9-12-5-3-7-14(12)15;/h9-10H,2-8,16H2,1H3;1H
    • InChI Key: KROKBFPMLFVZEQ-UHFFFAOYSA-N
    • SMILES: CC(CC1=C2CCCC2=CC3=C1CCC3)N.Cl

Computed Properties

  • Exact Mass: 251.144
  • Monoisotopic Mass: 251.144
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Boiling Point: 334.6°C at 760 mmHg
  • Flash Point: 138.2°C

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)propan-2-amine hydrochloride Related Literature

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